molecular formula C10H7ClN2O2 B14042499 2-Chloro-4-methylquinazoline-6-carboxylic acid

2-Chloro-4-methylquinazoline-6-carboxylic acid

Cat. No.: B14042499
M. Wt: 222.63 g/mol
InChI Key: BKPVDYKAPKXLFS-UHFFFAOYSA-N
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Description

2-Chloro-4-methylquinazoline-6-carboxylic acid is an organic compound with the molecular formula C10H7ClN2O2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylquinazoline-6-carboxylic acid typically involves the chlorination of 4-methylquinazoline-6-carboxylic acid. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylquinazoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinazoline-6-carboxylic acid
  • 4-Methylquinazoline-6-carboxylic acid
  • 2-Chloro-4-methylquinazoline

Uniqueness

2-Chloro-4-methylquinazoline-6-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the quinazoline ring. This combination of functional groups allows for diverse chemical reactivity and the potential for multiple applications in different fields. The presence of the chlorine atom enhances its reactivity towards nucleophiles, while the carboxylic acid group provides opportunities for further functionalization .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-chloro-4-methylquinazoline-6-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c1-5-7-4-6(9(14)15)2-3-8(7)13-10(11)12-5/h2-4H,1H3,(H,14,15)

InChI Key

BKPVDYKAPKXLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)Cl)C(=O)O

Origin of Product

United States

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